molecular formula C8H17NO2 B14003710 4-Hydroxy-N,N-dimethylhexanamide CAS No. 36763-98-1

4-Hydroxy-N,N-dimethylhexanamide

Cat. No.: B14003710
CAS No.: 36763-98-1
M. Wt: 159.23 g/mol
InChI Key: QBXUJGSIYUFRLL-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethylhexanamide is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanamide, featuring a hydroxyl group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-N,N-dimethylhexanamide can be synthesized through several methods. One common approach involves the alkylation of N-methylsuccinimide using Grignard reagents generated from various alkyl halides, followed by reduction to yield N-methyl-4-hydroxyalkanamides . Another method involves the use of α-silyl amides as bifunctional lynchpins in anion relay chemistry, where the compound is prepared using sec-butyllithium and butylene oxide under inert conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethylhexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and Dess-Martin periodinane for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the amide group results in amines.

Scientific Research Applications

4-Hydroxy-N,N-dimethylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethylhexanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

36763-98-1

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-hydroxy-N,N-dimethylhexanamide

InChI

InChI=1S/C8H17NO2/c1-4-7(10)5-6-8(11)9(2)3/h7,10H,4-6H2,1-3H3

InChI Key

QBXUJGSIYUFRLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)N(C)C)O

Origin of Product

United States

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